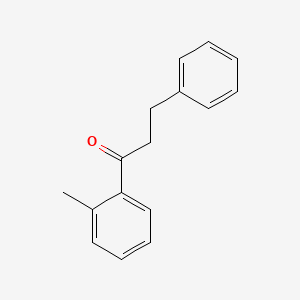

2'-Methyl-3-phenylpropiophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYOZJHZIIWXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461633 | |

| Record name | 2'-Methyl-3-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93433-65-9 | |

| Record name | 2'-Methyl-3-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Phenylpropiophenone

Retrosynthetic Analysis of the 2'-Methyl-3-phenylpropiophenone Framework

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the creation of a target molecule by mentally breaking it down into simpler, commercially available precursors.

Identification of Key Disconnections

The most logical disconnection in the this compound molecule is at the bond between the carbonyl carbon and the aromatic ring. This C-C bond formation is a classic transformation in organic synthesis. This disconnection strategy points towards an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.

A second key disconnection can be made at the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group. However, the former disconnection involving the aromatic ring is more synthetically straightforward and is the focus of the subsequent discussion.

Based on the primary disconnection, the two precursor fragments identified are an o-xylene (B151617) moiety and a 3-phenylpropionyl group.

Precursor Analysis and Availability

The retrosynthetic analysis identifies o-xylene and a derivative of 3-phenylpropionic acid as the essential building blocks for the synthesis of this compound.

o-Xylene : This aromatic hydrocarbon, also known as 1,2-dimethylbenzene, is a readily available and common starting material in the chemical industry. It is typically sourced from the distillation of petroleum.

3-Phenylpropionyl Chloride : This acyl chloride is the reactive derivative of 3-phenylpropionic acid needed for the Friedel-Crafts acylation. 3-Phenylpropionic acid itself is a commercially available compound. The conversion of the carboxylic acid to the more reactive acyl chloride can be readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The accessibility of these precursors makes the Friedel-Crafts acylation a viable and economically favorable route for the synthesis of this compound.

Direct Acylation Approaches

The direct acylation of an aromatic ring is a fundamental method for the formation of aryl ketones. The Friedel-Crafts acylation is the most prominent reaction in this category.

Friedel-Crafts Acylation of Substituted Benzenes

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org This electrophilic aromatic substitution reaction results in the introduction of an acyl group onto the aromatic ring. sigmaaldrich.com A significant advantage of this reaction is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation of the ring. plymouth.ac.uk

In the context of synthesizing this compound, the reaction involves the acylation of o-xylene with 3-phenylpropionyl chloride. The methyl groups on the o-xylene ring are activating and ortho-, para-directing. Due to steric hindrance from the methyl groups, the major product expected is the one where acylation occurs at the position para to one of the methyl groups and ortho to the other.

Lewis acids are crucial for activating the acylating agent in Friedel-Crafts acylation. researchgate.net The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of a highly electrophilic acylium ion. sigmaaldrich.com

Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). plymouth.ac.uk Aluminum chloride is a particularly strong and frequently used Lewis acid for these reactions. libretexts.org The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the acylation. For the acylation of xylenes, various Lewis acids have been employed, with AlCl₃ often being the catalyst of choice due to its high activity. plymouth.ac.uk Heterogeneous catalysts, such as certain zeolites and metal oxides, have also been investigated as more environmentally friendly alternatives to traditional homogeneous Lewis acids.

Below is a table illustrating the role of various Lewis acids in Friedel-Crafts acylation reactions.

| Lewis Acid | Typical Form | Relative Activity | Key Characteristics |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous solid | High | Very strong Lewis acid, requires anhydrous conditions, often used in stoichiometric amounts. |

| Iron(III) Chloride (FeCl₃) | Anhydrous solid | Moderate to High | Effective catalyst, less reactive than AlCl₃, can be more economical. |

| Zinc Chloride (ZnCl₂) | Anhydrous solid | Moderate | Milder Lewis acid, sometimes requires higher temperatures. researchgate.net |

| Boron Trifluoride (BF₃) | Gas or complex with ether | Moderate | Often used as its etherate complex for easier handling. |

| Tin(IV) Chloride (SnCl₄) | Liquid | Moderate | Useful for reactions with sensitive substrates. |

The conditions for Friedel-Crafts acylation, including the choice of solvent, temperature, and reaction time, can significantly impact the yield and purity of the product. These reactions are typically carried out under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

The solvent plays a critical role in the Friedel-Crafts reaction. Non-polar solvents such as carbon disulfide (CS₂) and nitro-containing solvents like nitrobenzene (B124822) are classic choices. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are also commonly used. The polarity of the solvent can influence the solubility of the reactants and the intermediate complexes, thereby affecting the reaction rate and, in some cases, the regioselectivity of the product distribution. For instance, in the acylation of some polycyclic aromatic hydrocarbons, the use of a polar solvent can favor the formation of the thermodynamically more stable isomer.

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Reactant Ratio (o-xylene:acyl chloride) | Excess o-xylene | Minimizes side reactions and can act as a solvent. |

| Catalyst Loading (e.g., AlCl₃) | Slightly more than 1 equivalent | Ensures complete reaction as the catalyst complexes with the product ketone. |

| Solvent | Dichloromethane or Carbon Disulfide | Inert solvent that facilitates the reaction. Choice can affect isomer distribution. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. Exothermic reaction may require initial cooling. |

| Reaction Time | 1 - 6 hours | Dependent on temperature and reactivity of substrates. Monitored by techniques like TLC. |

Regioselectivity Considerations

The Friedel-Crafts acylation of toluene (B28343) with 3-phenylpropionyl chloride to form this compound is governed by the directing effects of the methyl group on the toluene ring. The methyl group is an ortho-, para-director due to its electron-donating nature, which activates the aromatic ring towards electrophilic substitution. libretexts.orgchemguide.co.uk However, the steric hindrance imposed by the methyl group plays a significant role in determining the final product distribution.

In the acylation of toluene, the substitution of the acyl group predominantly occurs at the 4-position (para), with minimal formation of the 2-position (ortho) isomer. libretexts.orgchemguide.co.ukyoutube.com This high regioselectivity towards the para-isomer is attributed to the steric bulk of both the incoming acylium ion and the methyl group already present on the ring, which makes the ortho positions less accessible. youtube.com

Factors Influencing Regioselectivity in Friedel-Crafts Acylation of Toluene:

| Factor | Effect on Regioselectivity |

| Electronic Effect of Methyl Group | Activates both ortho and para positions for electrophilic attack. |

| Steric Hindrance | The bulky acyl group and the methyl group sterically hinder attack at the ortho positions. |

| Reaction Temperature | Lower temperatures can sometimes favor the para product due to greater kinetic control. libretexts.org |

Alternative Acylation Methods (e.g., Using Acid Chlorides, Anhydrides)

Beyond the direct Friedel-Crafts acylation, alternative methods utilizing acid chlorides or anhydrides in the presence of a Lewis acid catalyst are standard procedures for synthesizing ketones like this compound. libretexts.orgncert.nic.in These reactions proceed through the in-situ generation of an acylium ion, which then acts as the electrophile in the aromatic substitution reaction. researchgate.net

The use of 3-phenylpropionyl chloride or 3-phenylpropanoic anhydride with a suitable Lewis acid, such as aluminum chloride (AlCl₃), allows for the efficient acylation of toluene. libretexts.orgncert.nic.in The choice between the acid chloride and anhydride can depend on factors like availability, reactivity, and byproducts. Acid chlorides are generally more reactive than anhydrides. libretexts.org

Approaches via Organometallic Reagents

Organometallic reagents provide powerful and versatile methods for the formation of carbon-carbon bonds, offering alternative pathways to ketones that can sometimes provide better control and yield compared to classical methods.

Grignard Reagent Mediated Synthesis

The synthesis of this compound can be achieved using a Grignard reagent. libretexts.orgyoutube.com This typically involves the reaction of an organomagnesium halide with a suitable acylating agent. nih.gov For instance, the reaction of o-tolylmagnesium bromide with 3-phenylpropanoyl chloride would yield the desired ketone. youtube.com In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. nih.govyoutube.com

It's important to note that Grignard reagents can react with ketones to form tertiary alcohols. youtube.com Therefore, careful control of the reaction conditions, such as using a 1:1 stoichiometry of the Grignard reagent to the acyl chloride at low temperatures, is crucial to prevent this secondary reaction.

Organolithium Chemistry in Ketone Formation

Organolithium reagents are highly reactive nucleophiles and strong bases, making them valuable in organic synthesis. wikipedia.orgnih.govsigmaaldrich.com They can be used to synthesize ketones, including this compound. One common method involves the reaction of an organolithium reagent with a carboxylic acid. wikipedia.org For example, o-tolyllithium can be reacted with 3-phenylpropanoic acid. rsc.org The initial reaction forms a lithium carboxylate, which is then further attacked by a second equivalent of the organolithium reagent to form a dilithio gem-diol intermediate. This intermediate is then hydrolyzed to yield the ketone.

Alternatively, Weinreb amides can be used to synthesize ketones from organolithium reagents in a more controlled manner, preventing the formation of tertiary alcohol byproducts. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura for aryl coupling if applicable to precursors)

While not a direct method for ketone synthesis, transition metal-catalyzed coupling reactions like the Heck and Suzuki-Miyaura reactions are instrumental in creating the necessary precursors for this compound. organic-chemistry.orgtamu.edunih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. nih.govillinois.edutcichemicals.com For instance, one could couple an appropriately substituted aryl boronic acid with a halide to construct the carbon skeleton of a precursor molecule, which could then be converted to the final ketone. mit.edu

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comnih.govchemrxiv.orgthieme.de This could be employed to synthesize a precursor containing the necessary phenyl and methyl-substituted phenyl groups, which could then be further elaborated to the target ketone.

Carbonyl Formation via Oxidation or Rearrangement Reactions

The final carbonyl group of this compound can also be introduced through oxidation or rearrangement reactions.

Oxidation of Secondary Alcohols: A common and direct method for forming a ketone is the oxidation of a corresponding secondary alcohol. khanacademy.orgorganic-chemistry.orgrsc.orggoogle.com In this case, the precursor would be 1-(2-methylphenyl)-3-phenylpropan-1-ol. This alcohol can be oxidized using a variety of reagents, such as those based on chromium (e.g., PCC, Jones reagent), or milder, more selective modern reagents like those based on hypervalent iodine (e.g., Dess-Martin periodinane) or Swern oxidation conditions. organic-chemistry.orgresearchgate.net

Oxidation of Secondary Alcohols

A primary and direct method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 1-(o-tolyl)-3-phenylpropan-1-ol. This transformation is a cornerstone of organic synthesis, converting the hydroxyl group of the alcohol into a carbonyl group to form the ketone.

The choice of oxidant and reaction conditions is critical to ensure high yield and prevent over-oxidation to carboxylic acids or other side products. A variety of oxidizing agents can be employed for this purpose. A patent for the synthesis of the similar compound 3'-methyl propiophenone (B1677668) highlights a method of catalytically oxidizing the corresponding alcohol with oxygen, using a composite catalyst system. google.com This approach is presented as an improvement over previous methods that used large quantities of oxidants which are difficult to recycle and cause significant environmental pollution. google.com

Modern catalysis offers milder and more selective options. For instance, iron(II)-based catalyst systems have been shown to selectively oxidize secondary alcohols to ketones in the presence of primary alcohols, using hydrogen peroxide (H₂O₂) as the oxidant. rsc.org Such a reaction can proceed rapidly, often within minutes at room temperature, demonstrating high chemoselectivity. rsc.org

Table 1: Comparison of Oxidizing Systems for Secondary Alcohols

| Oxidant System | Catalyst | Key Features | Potential Application |

| Oxygen (O₂) | Composite (nitroxide radical, inorganic bromide, nitrite) | Uses environmentally friendly oxidant; improves upon stoichiometric, polluting oxidants. google.com | Industrial-scale synthesis of propiophenones. google.com |

| Hydrogen Peroxide (H₂O₂) | Iron(II) based catalyst | Mild conditions (room temp); high chemoselectivity for secondary alcohols. rsc.org | Selective synthesis where other functional groups are present. rsc.org |

The general mechanism involves the abstraction of the hydrogen from the hydroxyl group and the hydrogen from the carbon atom to which it is attached, forming the C=O double bond of the ketone.

Pinacol-Pinacolone Type Rearrangements

The Pinacol-Pinacolone rearrangement is a classic method for converting a 1,2-diol (a vicinal diol or glycol) into a carbonyl compound, specifically a ketone or an aldehyde, under acidic conditions. edu.krdwikipedia.org The reaction was first described in 1860 by Wilhelm Rudolph Fittig. wikipedia.org

The mechanism proceeds through several key steps:

Protonation of a Hydroxyl Group : In an acidic medium, one of the hydroxyl groups of the 1,2-diol is protonated. edu.krdmasterorganicchemistry.com

Loss of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a carbocation. edu.krdmasterorganicchemistry.com In asymmetrical diols, the hydroxyl group that forms the more stable carbocation is preferentially lost. wikipedia.org

1,2-Migratory Shift : A substituent (an alkyl or aryl group) from the adjacent carbon atom migrates to the positively charged carbon. edu.krdmasterorganicchemistry.com The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion. wikipedia.org The migratory aptitude generally follows the order: phenyl > alkyl. wikipedia.orgslideshare.net

Deprotonation : The resulting intermediate is a protonated ketone (an oxonium ion). Deprotonation yields the final ketone product. edu.krd

For this rearrangement to be a relevant synthetic route for this compound, a specific 1,2-diol precursor would be required. The precursor would need to be structured such that the migration of a phenyl or benzyl (B1604629) group leads to the desired propiophenone skeleton. While a powerful tool in organic synthesis, particularly for creating sterically hindered ketones, its application for a relatively linear structure like this compound is less direct compared to the oxidation of the corresponding secondary alcohol. The complexity of synthesizing the required substituted 1,2-diol precursor often makes this route less efficient than other available methods.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful control over various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Influence of Temperature and Pressure

Pressure generally has a more significant impact on reactions involving gaseous reagents or products. In the context of using oxygen as an oxidant, the partial pressure of O₂ could influence the reaction rate. For many liquid-phase reactions conducted at or near atmospheric pressure, the effect of pressure is minimal. However, in some catalytic processes, moderate pressure can enhance catalyst stability, whereas excessively high pressure might lead to unwanted side reactions like polymerization. researchgate.net

Catalyst Loading and Co-catalyst Effects

In catalytic syntheses, the amount of catalyst used (catalyst loading) is a key parameter for optimization. For the synthesis of a related compound, 3'-methyl propiophenone, the catalyst dosage was specified as 0.5-5% of the molar weight of the starting alcohol. google.com Sufficient catalyst is needed to drive the reaction at a practical rate, but excessive amounts can increase costs and may lead to difficulties in removal from the final product.

Furthermore, the use of composite catalysts or co-catalysts can significantly enhance performance. A patented method utilizes a three-component catalyst system where the molar ratio of the components (nitroxide free radical: inorganic bromide: nitrite (B80452) salt) is optimized at 1 : 1-5 : 1-5. google.com Co-catalysts can play various roles, such as activating the primary catalyst, stabilizing catalytic intermediates, or facilitating the regeneration of the active catalytic species.

Table 2: Factors in Optimizing Catalytic Synthesis

| Parameter | General Influence | Example |

| Temperature | Affects reaction rate and selectivity. Optimal range exists. | Controlled heating to maintain reaction efficiency. |

| Pressure | Significant for gas-phase reactions; can affect catalyst stability. | Medium pressure (0.5–0.8 MPa) can be favorable for stability in some systems. researchgate.net |

| Catalyst Loading | Determines reaction rate vs. cost and purification effort. | 0.5-5% molar equivalent relative to the substrate. google.com |

| Co-catalysts | Can enhance rate, selectivity, and catalyst lifetime. | Use of a multi-component system (e.g., nitroxide, bromide, nitrite). google.com |

Reaction Quenching and Isolation Procedures

Once the reaction is complete, proper quenching and isolation procedures are essential to stop the reaction and separate the desired product in a pure form. Quenching involves deactivating any remaining reactive reagents. For instance, in a Grignard-based synthesis, the reaction is typically quenched by slowly adding an aqueous acid solution to decompose the intermediate magnesium alkoxide. google.com

Following quenching, the product must be isolated from the reaction mixture. Standard laboratory and industrial procedures include:

Extraction : The product is separated from the aqueous phase into an organic solvent.

Distillation : The solvent is removed, often under reduced pressure to avoid heating the product to high temperatures. The crude product can then be purified by vacuum distillation. google.com

Chromatography : For high purity, chromatographic techniques such as preparative thin-layer chromatography (TLC) or column chromatography can be used to separate the product from any remaining starting materials or byproducts. chemicalbook.com

The choice of isolation procedure depends on the scale of the reaction and the required purity of the final product.

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of propiophenones, several green chemistry principles are relevant:

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic oxidation reactions are generally more atom-economical than those using stoichiometric oxidants.

Use of Less Hazardous Chemical Syntheses : A key development is the move away from toxic reagents. For example, replacing toxic dimethyl sulfate (B86663) with greener alternatives in related syntheses. google.com Similarly, using O₂ or H₂O₂ as oxidants is preferable to heavy metal-based reagents like chromium oxides. google.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste. google.com

Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages the use of solvents that are less toxic and can be recycled, such as water or certain ionic liquids, or minimizing solvent use altogether. google.comdigitallibrary.co.in A patent for a related synthesis mentions the recovery and reuse of the solvent tetrahydrofuran (B95107) (THF). google.com

By focusing on catalytic methods that use benign oxidants like oxygen and designing processes where solvents and catalysts can be recycled, the synthesis of this compound can be made more sustainable and environmentally friendly. google.comgoogle.com

Solvent-Free Synthesis

The elimination of volatile organic solvents is a key principle of green chemistry, aiming to reduce pollution, safety hazards, and waste generation. In the context of Friedel-Crafts acylation, which is a primary method for synthesizing aromatic ketones, solvent-free conditions can offer numerous advantages, including simplified work-up procedures and improved reaction efficiency. chemijournal.com

One of the prominent approaches to solvent-free Friedel-Crafts acylation involves the use of solid acid catalysts. chemijournal.com These catalysts can be easily separated from the reaction mixture, minimizing waste. Research into the solvent-free acylation of aromatic compounds has demonstrated the feasibility of using the aromatic substrate itself as the solvent, or conducting the reaction with neat reactants. researchgate.net

While specific studies on the solvent-free synthesis of this compound are not extensively documented, research on its isomer, 4'-methylpropiophenone (B145568), provides valuable insights. A study on the Friedel-Crafts acylation of toluene with propionic anhydride to produce 4'-methylpropiophenone was successfully conducted under solvent-free conditions using a solid mesoporous superacid catalyst, UDCaT-5. scribd.com This reaction proceeded at 180°C with a toluene to propionic anhydride molar ratio of 5:1, achieving a 62% conversion of propionic anhydride after 3 hours with high selectivity for the mono-acylated product. scribd.com

The following table summarizes the key findings for the solvent-free synthesis of 4'-methylpropiophenone, offering a predictive model for the synthesis of this compound under similar conditions.

| Catalyst | Acylating Agent | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Selectivity for 4'-MPP (%) |

| UDCaT-5 | Propionic Anhydride | Toluene | 180 | 3 | 62 | 67 |

Data derived from the synthesis of the isomer, 4'-methylpropiophenone. scribd.com

Use of Recyclable Catalysts

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical manufacturing. In Friedel-Crafts acylation reactions, a variety of solid acid catalysts have been investigated for their recyclability, including zeolites, heteropoly acids, and supported metal catalysts. scispace.comresearchgate.net These catalysts offer an environmentally benign alternative to traditional homogeneous catalysts like aluminum chloride, which are often used in stoichiometric amounts and generate significant waste. researchgate.net

Zeolites, with their well-defined pore structures and tunable acidity, have shown great promise in shape-selective acylation reactions. mdpi.com For instance, H-ZSM-5 has been effectively used in the acetylation of toluene, demonstrating the potential of zeolites to catalyze acylations of substituted benzenes. scispace.com The reaction conditions, such as temperature and the molar ratio of reactants, significantly influence the conversion and selectivity. scispace.com

Heteropoly acids and their salts are another class of highly effective and reusable solid acid catalysts for liquid-phase acylations. researchgate.net For example, the insoluble salt Cs2.5H0.5PW12O40 has been successfully employed for the acylation of toluene with various aliphatic carboxylic acids. researchgate.net In some cases, these catalysts have demonstrated the possibility of being reused multiple times after a simple washing procedure, although a gradual decrease in activity has been observed in some instances. scispace.com

The table below presents data on the performance of various recyclable catalysts in the acylation of toluene, which serves as a model for the potential synthesis of this compound.

| Catalyst | Acylating Agent | Substrate | Temp. (°C) | Yield (%) | Catalyst Reusability |

| H0.5Cs2.5PW12O40 | Benzoic Anhydride | Toluene | 150 | ~100 | Possible with washing, gradual activity decrease after 3rd run. scispace.com |

| ZnCl2/SiO2 | Benzoyl Chloride | Toluene | 80 | 45 | Recycled four times with minimal loss of activity. nih.gov |

| UDCaT-5 | Propionic Anhydride | Toluene | 180 | - | Stable and reusable. scribd.com |

This data is based on the acylation of toluene with various acylating agents, providing a framework for the application to 3-phenylpropionyl chloride for the synthesis of this compound.

Chemical Reactivity and Transformations of 2 Methyl 3 Phenylpropiophenone

Reactions at the Carbonyl Group

The carbonyl group, with its partial positive charge on the carbon and partial negative charge on the oxygen, is a prime target for nucleophilic attack. This polarity governs a range of reactions that transform the ketone into other functional groups.

Reduction Reactions (e.g., to alcohols, alkanes)

The carbonyl group of 2'-Methyl-3-phenylpropiophenone can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols:

The reduction of this compound to the corresponding secondary alcohol, 1-(o-tolyl)-3-phenylpropan-1-ol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. numberanalytics.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. numberanalytics.com

The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.

A summary of typical conditions for the reduction of ketones to alcohols is presented in the table below.

| Reagent | Solvent(s) | Typical Conditions | Product(s) |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Room temperature or 0 °C to control reactivity | 1-(o-tolyl)-3-phenylpropan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Anhydrous conditions, often at low temperatures | 1-(o-tolyl)-3-phenylpropan-1-ol |

Reduction to Alkanes:

Complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane) requires more forcing conditions. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. While specific studies on this compound are not prevalent, this method is generally applicable to aryl ketones.

The Clemmensen reduction employs an amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. This method is suitable for substrates that are stable in strongly acidic conditions.

Nucleophilic Additions to the Ketone

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. nih.gov A key example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 2-methyl-1-(o-tolyl)-3-phenylpropan-2-ol. Such reactions are fundamental in carbon-carbon bond formation.

Formation of Imines, Oximes, and Hydrazones

This compound can react with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. These condensation reactions typically involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.comlibretexts.org

Imines: The reaction with a primary amine (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comresearchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. chem-soc.si Oximes are generally more stable than imines and can exist as E/Z isomers. The reaction is often carried out by heating the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). chem-soc.si

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) affords hydrazones. nih.gov Hydrazones, particularly those derived from substituted hydrazines, are often stable, crystalline solids and have been used for the characterization of aldehydes and ketones. mdpi.comnih.gov

The general mechanism for the formation of these C=N derivatives is outlined below:

Nucleophilic attack: The nitrogen atom of the amine derivative attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of the hydroxyl group: Under acidic catalysis, the hydroxyl group is protonated to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to give the final imine, oxime, or hydrazone. libretexts.org

Reactions at the α-Carbon

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate).

Enolization and Enolate Chemistry

In the presence of an acid or a base, this compound can exist in equilibrium with its enol tautomer or be deprotonated to form an enolate ion. masterorganicchemistry.comegyankosh.ac.in Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions.

The formation of the enolate can be achieved by using a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF). youtube.comfiveable.me The resulting enolate can then react with various electrophiles. For example, the alkylation of the enolate with an alkyl halide, such as methyl iodide, would introduce a methyl group at the α-position, yielding 2,2'-dimethyl-3-phenylpropiophenone. This reaction proceeds via an SN2 mechanism. fiveable.me

α-Halogenation Reactions

The α-position of this compound can be halogenated under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile and attacks a halogen molecule (e.g., Br₂ or Cl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction typically results in the substitution of a single α-hydrogen.

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. youtube.com The introduction of the first halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. For methyl ketones, this can lead to the haloform reaction. youtube.com For a compound like this compound, which is not a methyl ketone, controlled conditions would be necessary to achieve mono-halogenation. For instance, α-chlorination of propiophenone (B1677668) has been reported to yield α-chloropropiophenone. cdnsciencepub.com Similarly, α-bromination of acetophenone (B1666503) derivatives is a well-established reaction. nih.govorganic-chemistry.org

A general representation of the α-halogenation of a ketone is shown below:

| Reaction | Reagents | Conditions | Product(s) |

| α-Chlorination | Cl₂, SO₂Cl₂, N-chlorosuccinimide (NCS) | Acidic (e.g., AcOH) or Basic (e.g., NaOH) | α-chloro-2'-methyl-3-phenylpropiophenone |

| α-Bromination | Br₂, N-bromosuccinimide (NBS) | Acidic (e.g., AcOH) or Basic (e.g., NaOH) | α-bromo-2'-methyl-3-phenylpropiophenone |

α-Alkylation and Acylation of the Ketone

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group in this compound makes it susceptible to deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile and can readily participate in α-alkylation and α-acylation reactions.

α-Alkylation: In a typical α-alkylation reaction, the enolate of this compound would react with an alkyl halide. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize side reactions such as self-condensation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose. The reaction would proceed as follows:

Deprotonation with a strong base to form the enolate.

Nucleophilic attack of the enolate on an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new carbon-carbon bond at the α-position.

α-Acylation: Similarly, the enolate of this compound can be acylated by reacting it with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to their unique reactivity. The general steps are:

Formation of the enolate using a suitable base.

Reaction of the enolate with an acylating agent (e.g., acetyl chloride, acetic anhydride).

The resulting β-dicarbonyl compound would exist in equilibrium with its enol tautomer.

| Reaction Type | Reagents | Expected Major Product |

| α-Alkylation | 1. LDA, THF; 2. CH₃I | 2-Methyl-1-(o-tolyl)-3-phenylbutan-1-one |

| α-Acylation | 1. NaH, THF; 2. CH₃COCl | 2-Benzoyl-1-(o-tolyl)butan-1-one |

Reactions of the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution and metalation due to the nature of their substituents.

The tolyl ring is activated towards electrophilic aromatic substitution by the ortho-methyl group, which is an electron-donating group. Conversely, the phenyl ring is part of a propiophenone system where the carbonyl group is deactivating. Therefore, electrophilic aromatic substitution is expected to occur preferentially on the tolyl ring.

The methyl group is an ortho, para-director. However, the ortho position to the methyl group is also meta to the bulky acyl group, which may provide some steric hindrance. The other ortho position is sterically more accessible. The para position to the methyl group is also sterically accessible. The acyl group on the tolyl ring is a deactivating group and a meta-director. Therefore, incoming electrophiles will be directed to the positions ortho and para to the activating methyl group.

A computational approach using the RegioSQM method, which predicts regioselectivity based on the proton affinity of aromatic carbons, could provide a more quantitative prediction of the most likely site of substitution. nih.gov Generally, for activated benzenes, substitution occurs at the positions with the highest electron density. libretexts.org

| Electrophilic Reagent | Expected Major Isomer(s) |

| Br₂ / FeBr₃ | 4-Bromo-2-methyl-3-phenylpropiophenone and 6-Bromo-2-methyl-3-phenylpropiophenone |

| HNO₃ / H₂SO₄ | 4-Nitro-2-methyl-3-phenylpropiophenone and 6-Nitro-2-methyl-3-phenylpropiophenone |

| SO₃ / H₂SO₄ | 4-(3-Oxo-1-phenylpropyl)-3-methylbenzenesulfonic acid and 2-(3-Oxo-1-phenylpropyl)-3-methylbenzenesulfonic acid |

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this compound, the carbonyl group can act as a directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA, would be expected to lead to deprotonation at the position ortho to the carbonyl group on the tolyl ring.

The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position.

| Electrophile | Expected Product after Metalation |

| CO₂ | 6-(3-Oxo-1-phenylpropyl)-2-methylbenzoic acid |

| I₂ | 6-Iodo-2-methyl-3-phenylpropiophenone |

| (CH₃)₃SiCl | 6-(Trimethylsilyl)-2-methyl-3-phenylpropiophenone |

Photo- and Thermochemical Reactions

Aromatic ketones are known to undergo photoreduction in the presence of a hydrogen donor. nih.gov Upon absorption of UV light, this compound would be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state ketone can then abstract a hydrogen atom from a suitable donor (e.g., an alcohol or an amine) to form a ketyl radical. Dimerization of the ketyl radical would lead to the formation of a pinacol.

While specific studies on the photoreduction of this compound are not documented, the general mechanism for aryl ketones suggests the formation of 1,2-bis(o-tolyl)-1,2-bis(1-phenylethyl)ethane-1,2-diol as a likely product.

The thermal decomposition (thermolysis) or pyrolysis of this compound at high temperatures would be expected to proceed through homolytic cleavage of the weakest bonds. The C-C bond between the carbonyl group and the α-carbon, as well as the C-C bond of the ethyl chain, are likely candidates for initial fragmentation. This would lead to the formation of various radical species.

Subsequent reactions of these radicals, such as hydrogen abstraction, recombination, and disproportionation, would lead to a complex mixture of smaller molecules. While no specific pyrolysis studies on this compound have been reported, related compounds suggest that potential products could include toluene (B28343), styrene, benzaldehyde, and various smaller hydrocarbons.

Mechanistic Investigations of Key Transformations of this compound

The chemical reactivity of this compound, like other ketones, is largely dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be inferred from studies on analogous propiophenone and ketone systems. These investigations are crucial for understanding reaction pathways, controlling product selectivity, and optimizing reaction conditions.

Kinetic Studies and Rate Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information about the rates of reaction and the factors that influence them. For transformations involving this compound, two key reaction types are the reduction of the carbonyl group and reactions involving the enolate intermediate.

Enolate Formation: The formation of an enolate is a critical step in many reactions of ketones, including halogenation, alkylation, and aldol-type condensations. The rate-determining step in these reactions is often the deprotonation of the α-carbon. In the case of unsymmetrical ketones like this compound, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed faster and typically results from the removal of the less sterically hindered proton. For this compound, this would be the proton at the C-2 position. The formation of the kinetic enolate is favored by strong, bulky, non-nucleophilic bases, such as lithium diisopropylamide (LDA), and at low temperatures (e.g., -78 °C). youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com

The thermodynamic enolate , on the other hand, is the more stable enolate, usually the one with the more substituted double bond. For this compound, this would involve the proton at the C-3 position, leading to an enolate stabilized by conjugation with the phenyl ring. The formation of the thermodynamic enolate is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of a weaker base where the deprotonation is reversible. youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com

Kinetic studies on the chlorination of propiophenone in alkaline aqueous solution have shown that the reaction proceeds through the formation of an α-hydroxypropiophenone as the first detectable intermediate. cdnsciencepub.com The initial rate of this reaction is dependent on the concentration of both the ketone and the hypochlorite. cdnsciencepub.com This suggests that the formation of the enolate is a key step in the reaction pathway.

Table 1: Factors Influencing Enolate Formation in Ketones

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate |

| Base | Strong, bulky, non-nucleophilic (e.g., LDA) | Weaker, less hindered (e.g., NaH, alkoxides) |

| Temperature | Low temperatures (e.g., -78°C) | Higher temperatures (e.g., 0°C to room temp.) |

| Reaction Time | Short | Long (to allow for equilibration) |

This table is based on general principles of enolate chemistry. youtube.commasterorganicchemistry.comkhanacademy.orgyoutube.com

Transition State Analysis

Transition state analysis provides insight into the structure and energy of the highest energy point along the reaction coordinate, which is crucial for understanding stereoselectivity and reactivity.

Reduction of the Carbonyl Group: In the reduction of ketones by complex metal hydrides like sodium borohydride, the stereochemical outcome is often explained by models of the transition state. The Dauben "steric approach control" and "product development control" models have been historically used to rationalize the formation of diastereomeric alcohol products. rsc.org However, kinetic isotope effect studies on the reduction of various cyclic ketones have suggested that the transition state is early, meaning it resembles the reactants more than the products. rsc.orgrsc.org The small, inverse kinetic isotope effects (kH/kD < 1) observed are independent of the steric hindrance of the ketone, which contradicts the idea of varying transition state structures. rsc.orgrsc.org

For this compound, the reduction of the carbonyl group would lead to a secondary alcohol. The stereochemical outcome would be influenced by the approach of the hydride reagent to the carbonyl carbon, which is sterically hindered by the 2'-methylphenyl group on one side and the benzyl (B1604629) group on the other. A detailed transition state analysis, likely through computational modeling, would be necessary to predict the favored diastereomer.

Enolate Reactions: The geometry of the transition state in reactions of enolates determines the stereochemistry of the final product. For example, in the aldol (B89426) reaction, the Zimmerman-Traxler model proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and the metal cation. The relative orientation of the substituents on this transition state determines the syn or anti configuration of the resulting β-hydroxy ketone. While this model is well-established for simple enolates, the specific transition state for reactions of the enolate of this compound would be influenced by the steric bulk of its substituents.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com While no specific isotopic labeling studies on this compound have been reported, the principles can be applied to understand its key transformations.

Enolization and Tautomerism: The exchange of α-protons for deuterium (B1214612) in the presence of a deuterated solvent (like D₂O) and a base or acid catalyst is a classic experiment to demonstrate enol or enolate formation. youtube.com For this compound, treating it with D₂O and a catalytic amount of base would lead to the incorporation of deuterium at both the C-2 and C-3 positions, assuming the conditions allow for the formation of both the kinetic and thermodynamic enolates. The rate of deuterium incorporation at each position could provide further kinetic information about the relative acidity of the α-protons.

Reduction Mechanisms: Deuterium labeling can also be used to probe the mechanism of carbonyl reduction. Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would result in the incorporation of a deuterium atom at the carbonyl carbon in the resulting alcohol. The kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the light isotope to that with the heavy isotope (kH/kD), can provide information about the rate-determining step. rsc.org As mentioned earlier, studies on other ketones have shown small, inverse KIEs for borohydride reduction, suggesting that C-H(D) bond breaking is not the sole rate-determining step and that the transition state is complex. rsc.orgrsc.org

Rearrangement Reactions: In reactions where skeletal rearrangements are possible, isotopic labeling can definitively track the movement of atoms. For instance, if a reaction involving the enolate of this compound were to lead to a rearranged product, labeling one of the carbon atoms in the propiophenone backbone with ¹³C would allow for the determination of its final position in the product, thereby elucidating the rearrangement pathway.

Table 2: Potential Isotopic Labeling Studies for this compound

| Isotopic Label | Reagent | Transformation Studied | Information Gained |

| ²H (Deuterium) | D₂O, catalyst | Enolization | Rate and position of proton exchange, relative acidity of α-protons |

| ²H (Deuterium) | NaBD₄ | Carbonyl Reduction | Kinetic isotope effect, details of the transition state |

| ¹³C | ¹³C-labeled starting material | Rearrangement Reactions | Tracing the carbon skeleton to elucidate reaction pathways |

| ¹⁸O | H₂¹⁸O, catalyst | Hydration/Enolization | Mechanism of oxygen exchange at the carbonyl group |

This table outlines hypothetical studies based on established methodologies in mechanistic chemistry. numberanalytics.comyoutube.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Phenylpropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the unambiguous structural determination of 2'-Methyl-3-phenylpropiophenone. Through a combination of one-dimensional and two-dimensional experiments, a complete map of proton and carbon environments and their connectivities can be established.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic ethylene bridge, and the methyl group. The protons of the ethylene bridge (-CO-CH₂-CH₂-Ph) typically appear as two triplets due to vicinal coupling. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is deshielded and expected to resonate around 3.2-3.3 ppm, while the benzylic methylene group (β-CH₂) should appear slightly upfield, around 3.0-3.1 ppm. The aromatic region (7.1-7.8 ppm) displays complex, overlapping multiplets corresponding to the nine aromatic protons from the two distinct phenyl rings. The singlet for the ortho-methyl group on the benzoyl ring is anticipated to appear in the upfield region, around 2.3-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of 198-201 ppm. rsc.org The carbons of the two aromatic rings resonate between 125 and 142 ppm. The aliphatic methylene carbons (α-CH₂ and β-CH₂) are expected at approximately 39-40 ppm and 30-31 ppm, respectively. The ortho-methyl carbon signal is typically found around 21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on data from structurally similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 199.5 |

| α-CH₂ | 3.25 (t) | 39.4 |

| β-CH₂ | 3.05 (t) | 30.2 |

| 2'-CH₃ | 2.45 (s) | 21.0 |

| Phenyl Ring (C₆H₅) | 7.15-7.35 (m) | 126.1, 128.5, 128.7, 141.5 |

| o-Tolyl Ring (C₆H₄) | 7.20-7.75 (m) | 125.8, 128.6, 131.5, 132.1, 136.9, 138.1 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity of the ethylene bridge by showing a cross-peak between the signals of the α-CH₂ and β-CH₂ protons, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would show cross-peaks between the α-CH₂ protons and the α-carbon, the β-CH₂ protons and the β-carbon, the methyl protons and the methyl carbon, and each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H correlations. Key expected correlations for this compound include:

A cross-peak from the α-CH₂ protons to the carbonyl carbon, confirming its position adjacent to the ketone.

Correlations from the α-CH₂ protons to the quaternary carbon (C1') of the o-tolyl ring.

Correlations from the β-CH₂ protons to the carbons of the terminal phenyl ring.

A strong correlation from the 2'-methyl protons to C1', C2', and C6' of the o-tolyl ring, unambiguously placing the methyl group at the ortho position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would be valuable for determining the preferred conformation. A key expected correlation would be between the ortho-methyl protons and the α-CH₂ protons, which would indicate steric crowding and a preferred rotational conformation around the C(O)-Ar bond.

The presence of a methyl group at the ortho position of the benzoyl ring introduces significant steric hindrance, which can restrict rotation around the C(O)-C(Ar) single bond. This phenomenon can be investigated using variable temperature (VT) NMR. mdpi.com

At ambient temperature, rotation around this bond may be fast on the NMR timescale, resulting in a time-averaged spectrum. However, upon cooling, the rate of rotation would decrease. If the energy barrier to rotation is sufficiently high, the molecule may exist as a mixture of slowly interconverting conformers (atropisomers). This would lead to a decoalescence of signals in the NMR spectrum, where single peaks for certain protons (e.g., the aromatic protons on the o-tolyl ring) might broaden and split into multiple distinct signals at lower temperatures. By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature and subsequently calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's dynamic behavior. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, provide complementary information regarding the functional groups and molecular structure of this compound.

The IR and Raman spectra are dominated by vibrations characteristic of the ketone and aromatic functionalities.

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is the strong C=O stretching vibration (ν C=O). For aromatic ketones like propiophenone (B1677668), this band typically appears around 1685 cm⁻¹. libretexts.orgresearchgate.net The ortho-methyl substituent in this compound may cause a slight shift in this frequency due to steric and electronic effects that influence the conjugation between the carbonyl group and the aromatic ring.

Aromatic C=C Stretching: The aromatic rings give rise to a series of characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. These bands are often sharp and can be diagnostic of the substitution pattern.

C-H Vibrations: Aromatic C-H stretching vibrations (ν C-H) are observed as weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene and methyl groups appear as strong bands in the 2850-3000 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations (γ C-H) appear in the fingerprint region (below 900 cm⁻¹) and are sensitive to the ring substitution pattern.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, polarizable π-systems of the aromatic rings, making it an excellent tool for probing the phenyl moieties. imperial.ac.uk The symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000-2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1690-1680 | Very Strong | Medium |

| Aromatic C=C Stretch | 1605-1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend (CH₃, CH₂) | 1470-1365 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |

As this compound lacks traditional hydrogen bond donors (like -OH or -NH), strong hydrogen bonding is not expected. However, weaker intermolecular interactions, such as C-H···O contacts, can occur in the condensed phase. These interactions involve a hydrogen atom from a C-H bond (either aromatic or aliphatic) of one molecule interacting with the lone pair of electrons on the carbonyl oxygen of a neighboring molecule.

Such weak hydrogen bonds can be detected by a subtle red-shift (a shift to lower frequency) of the C=O stretching band in the IR spectrum when transitioning from a non-polar solvent or the gas phase to the solid state. niscpr.res.in This shift indicates a slight weakening of the C=O bond due to the intermolecular interaction. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may be present in the solid state, which can be probed by solid-state techniques and computational modeling.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and structure of a compound. In the analysis of this compound, both high-resolution and tandem mass spectrometry techniques are instrumental in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For this compound, with a molecular formula of C₁₆H₁₆O, the theoretical exact mass can be calculated. Based on the monoisotopic masses of its constituent elements (C: 12.000000, H: 1.007825, O: 15.994915), the expected exact mass would be approximately 224.1201 Da.

Table 1: Theoretical and Reference Exact Mass Data

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Reference Exact Mass (Da) |

| This compound | C₁₆H₁₆O | ~224.1201 | 224.120115130 (for 3'-isomer) nih.gov |

Fragmentation Pathways in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The fragmentation pattern of a molecule in mass spectrometry provides a fingerprint that can be used for structural identification. The method of ionization significantly influences the fragmentation process.

Electron Ionization (EI) MS

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation emory.edu. The fragmentation of ketones like this compound in EI-MS is generally predictable and follows well-established pathways chemguide.co.uklibretexts.org.

For this compound, the following fragmentation pathways are anticipated:

α-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the ethyl-phenyl group, leading to the formation of a 2-methylbenzoyl cation (m/z 119) and a benzyl (B1604629) radical. The 2-methylbenzoyl cation is expected to be a prominent peak.

Cleavage of the bond between the carbonyl carbon and the 2-methylphenyl group, resulting in the formation of a 3-phenylpropanoyl cation (m/z 133) and a 2-methylphenyl radical.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for transfer to the carbonyl oxygen. In this compound, a γ-hydrogen is present on the phenyl-bearing carbon of the ethyl chain. This rearrangement would lead to the elimination of a neutral alkene (styrene, C₈H₈) and the formation of a radical cation of 2'-methylacetophenone enol (m/z 134).

Other Fragmentations: Loss of the methyl group from the tolyl ring could occur, as well as cleavage of the ethyl chain. The presence of the phenyl group can lead to the formation of the tropylium ion (m/z 91), a common fragment in compounds containing a benzyl moiety.

Table 2: Predicted Major EI-MS Fragments of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 224 | [C₁₆H₁₆O]⁺˙ | Molecular Ion |

| 133 | [C₉H₉O]⁺ | α-Cleavage |

| 119 | [C₈H₇O]⁺ | α-Cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from further fragmentation) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Electrospray Ionization (ESI) MS

Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation emory.eduresearchgate.netstackexchange.com. This is particularly useful for determining the molecular weight of the compound. When subjected to tandem mass spectrometry (MS/MS), the protonated molecule can be induced to fragment, providing structural information.

For this compound, the ESI-MS spectrum would be expected to show a strong signal for the protonated molecule at m/z 225.1279 ([C₁₆H₁₇O]⁺). Fragmentation in ESI-MS/MS would likely proceed through pathways similar to those in EI, such as cleavage of the bonds around the carbonyl group, although the specific fragmentation patterns and ion abundances may differ researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The chromophores present in this compound, namely the benzoyl group and the separate phenyl ring, are expected to give rise to characteristic absorption bands.

Electronic Transitions and Aromatic Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic rings and carbonyl group masterorganicchemistry.com.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. The conjugated system of the 2-methylbenzoyl moiety and the isolated phenyl ring will both contribute to these absorptions. Aromatic ketones often exhibit two main π → π* bands researchgate.netnih.gov. One band, often referred to as the E-band (ethylenic), appears at shorter wavelengths, while the B-band (benzenoid) appears at longer wavelengths. For ketones with aromatic rings, these bands are typically observed in the 200-280 nm region.

n → π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. These transitions are symmetry-forbidden and therefore result in weak absorption bands at longer wavelengths, typically in the 270-300 nm range for simple ketones masterorganicchemistry.com. For aromatic ketones, this band can sometimes be obscured by the more intense π → π* bands.

While specific experimental data for this compound is not available, the spectra of related aromatic ketones and chalcones provide a good basis for prediction researchgate.netnih.govscribd.comresearchgate.net. For instance, substituted chalcones exhibit strong absorption bands between 220-270 nm and another intense band in the 340-390 nm range, attributed to the extended conjugation of the cinnamoyl system researchgate.netscribd.com. Although this compound lacks this extended conjugation, the principles of electronic transitions in aromatic ketones still apply.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of UV-Vis absorption maxima, a phenomenon known as solvatochromism rsc.orgscispace.com. The effect of the solvent depends on the nature of the electronic transition.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift (a shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

n → π Transitions:* In contrast, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths). The non-bonding electrons of the carbonyl oxygen can interact with polar protic solvents (like ethanol or water) through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.

Studies on related compounds like chalcones have demonstrated these solvent effects, with bathochromic shifts observed for the main absorption bands in more polar solvents nih.govrsc.orgscispace.com. Therefore, it is expected that the λ_max of the π → π* bands of this compound would show a slight red shift, while the n → π* band would exhibit a blue shift as the solvent polarity increases.

Table 3: Expected Solvent Effects on the UV-Vis Absorption Maxima of this compound

| Electronic Transition | Expected Shift with Increasing Solvent Polarity | Rationale |

| π → π | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

| n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state via hydrogen bonding. |

X-ray Crystallography of this compound or its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To date, the crystal structure of this compound has not been reported in the surveyed literature.

However, the crystal structures of related compounds, such as nitro-substituted chalcones, have been determined mdpi.com. These studies reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one shows an s-trans conformation around the olefinic double bond mdpi.com.

While these structures provide some insight into the packing and conformation of similar molecular frameworks, direct extrapolation to this compound is not possible due to the differences in substitution and the lack of the rigidifying double bond present in chalcones. The determination of the crystal structure of this compound would require experimental single-crystal X-ray diffraction analysis. Such a study would provide precise information on the conformation of the propyl chain relative to the two aromatic rings and would elucidate the nature of any intermolecular interactions, such as C-H···O or π-π stacking, in the solid state.

Molecular Conformation and Torsion Angles

A detailed description of the molecular conformation and specific torsion angles of this compound would require crystallographic data from techniques such as X-ray diffraction. This information would elucidate the three-dimensional arrangement of the atoms, including the rotational angles between the phenyl and tolyl rings relative to the propiophenone backbone. Without such data, any discussion on the conformation would be purely speculative and not based on scientific findings.

Crystal Packing and Intermolecular Interactions

Understanding the crystal packing and intermolecular interactions is fundamental to comprehending the solid-state properties of a compound. This analysis relies on the detailed structural information obtained from crystallographic studies. Such studies would reveal how individual molecules of this compound arrange themselves in a crystalline lattice and what types of non-covalent interactions, such as van der Waals forces or potential weak hydrogen bonds, govern this arrangement. In the absence of this data, a scientifically accurate account of these features cannot be constructed.

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Phenylpropiophenone

Quantum Mechanical Calculations

Quantum mechanics forms the fundamental basis for modern computational chemistry, offering a detailed description of molecular behavior by solving the Schrödinger equation. For a molecule such as 2'-Methyl-3-phenylpropiophenone, these calculations can reveal crucial information about its stability, electronic properties, and reactivity.

Geometry Optimization and Energy Minimization

A primary step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy. The resulting optimized structure corresponds to the most probable geometry of the molecule in the gas phase. This process is crucial as the molecular geometry dictates many of its physical and chemical properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, signifying its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a theoretical analysis would likely reveal the spatial distribution of these frontier orbitals, providing insights into which parts of the molecule are most susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen. This would highlight the carbonyl carbon as an electrophilic site. Such an analysis is instrumental in predicting how the molecule will interact with other molecules, including solvents and reactants.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT models the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for studying larger molecules like this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus in the molecule.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For this compound, this would allow for the assignment of specific absorption bands to the stretching and bending motions of its functional groups, such as the characteristic C=O stretch of the ketone.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study.

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~198-202 ppm |

| ¹H NMR Chemical Shift (ortho-CH₃) | ~2.4-2.6 ppm |

| IR Vibrational Frequency (C=O stretch) | ~1680-1700 cm⁻¹ |

Note: These are example values and the actual calculated values may vary depending on the level of theory and basis set used.

Thermodynamic and Kinetic Parameters of Reactions

DFT is also a powerful tool for investigating the mechanisms and energetics of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to calculate important thermodynamic and kinetic parameters.

Thermodynamic Parameters: By calculating the energies of reactants, products, and transition states, DFT can determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. This information reveals whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Kinetic Parameters: The energy barrier, or activation energy (Ea), of a reaction can be determined by locating the transition state structure on the potential energy surface. A lower activation energy implies a faster reaction rate. For a given reaction of this compound, DFT can thus provide a detailed picture of the reaction pathway and its feasibility.

Conformational Analysis: A Look into Potential Methodologies

A computational study of this compound would logically commence with a detailed conformational analysis to identify its most stable three-dimensional structures.

Potential Energy Surface Scans

To understand the flexibility of the molecule, researchers would typically perform potential energy surface (PES) scans. This involves systematically rotating the dihedral angles of the molecule's flexible bonds—such as the C-C bonds in the propyl chain and the bond connecting the phenyl group to the carbonyl carbon—and calculating the corresponding energy at each step. This process would reveal the energy barriers between different conformations and map out the energetic landscape of the molecule.

Identification of Stable Conformers

Following the PES scans, the low-energy regions would be further explored to locate all stable conformers. Each identified conformer would represent a local minimum on the potential energy surface. For each of these stable structures, computational methods would be used to calculate key properties.

A hypothetical data table for the stable conformers of this compound, if such data were available, would look like this:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Boltzmann Population (%) |

| 1 | 0.00 | X | Y | Z |

| 2 | 1.25 | A | B | C |

| 3 | 2.50 | D | E | F |

| ... | ... | ... | ... | ... |

This table is for illustrative purposes only. The values are hypothetical.

Reaction Pathway Modeling: Probing Chemical Reactivity

Understanding the reactivity of this compound would involve modeling its potential chemical transformations. Aromatic ketones, in general, undergo a variety of reactions, including nucleophilic addition to the carbonyl group and electrophilic substitution on the aromatic ring. numberanalytics.com

Transition State Localization for Key Reactions